Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester

Description

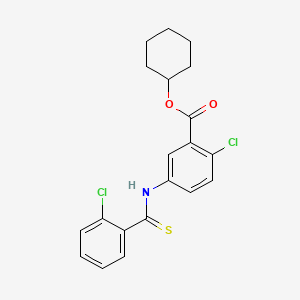

This compound is a benzoic acid derivative featuring a 2-chloro substituent on the aromatic ring, a thioxomethylamino group at position 5 (linked to a 2-chlorophenyl moiety), and a cyclohexyl ester.

Properties

CAS No. |

135813-05-7 |

|---|---|

Molecular Formula |

C20H19Cl2NO2S |

Molecular Weight |

408.3 g/mol |

IUPAC Name |

cyclohexyl 2-chloro-5-[(2-chlorobenzenecarbothioyl)amino]benzoate |

InChI |

InChI=1S/C20H19Cl2NO2S/c21-17-9-5-4-8-15(17)19(26)23-13-10-11-18(22)16(12-13)20(24)25-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2,(H,23,26) |

InChI Key |

WYGWAASOIXQQJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)NC(=S)C3=CC=CC=C3Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps:

Formation of the benzoic acid derivative: The starting material, benzoic acid, is chlorinated to introduce the chloro substituents at the desired positions.

Thioxomethylation: The chlorinated benzoic acid derivative is then reacted with a thioxomethylating agent to introduce the thioxomethyl group.

Amination: The thioxomethylated compound undergoes amination with 2-chlorophenylamine to form the desired intermediate.

Esterification: Finally, the intermediate is esterified with cyclohexanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chloro substituents or the thioxomethyl group, resulting in dechlorination or reduction to thiols.

Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, dechlorinated derivatives

Substitution: Amino, thiol, and alkoxy derivatives

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Assumed formula based on cyclohexyl ester substitution (C₆H₁₁O₂) and .

*Estimated based on molecular formula.

Key Observations:

Ester Group Impact :

- The cyclohexyl ester in the target compound contributes to higher molecular weight and lipophilicity compared to ethyl, isopropyl, or cyclopropyl esters. This may improve membrane permeability but reduce aqueous solubility .

- Bulkier esters (e.g., tert-butyl in ) are typically more resistant to enzymatic hydrolysis, suggesting the cyclohexyl group may offer intermediate stability compared to smaller esters like ethyl .

Substitution with heterocycles (e.g., 3-methyl-2-thienyl in ) could alter binding interactions in biological systems, as seen in pesticidal derivatives like Lactofen .

Physicochemical Properties :

- Compounds with smaller ester groups (ethyl, isopropyl) exhibit lower molar masses (<315 g/mol) and likely higher volatility or solubility in organic solvents.

- The thienyl-substituted analog () has the highest molar mass (409.99 g/mol), which may correlate with slower diffusion across biological barriers.

Biological Activity

Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-chloro-5-(((2-chlorophenyl)thioxomethyl)amino)-, cyclohexyl ester is a complex organic molecule that combines a benzoic acid core with various functional groups, potentially endowing it with unique pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C21H22ClNO3S

- CAS Number : 135813-03-5

This compound features a chloro substituent and a thioxomethyl group, which are known to influence its biological activity. The cyclohexyl ester moiety may also play a role in modulating the compound's pharmacokinetics.

The biological activity of benzoic acid derivatives often involves interactions with specific molecular targets such as enzymes and receptors. For instance, the thioxomethyl group may enhance binding affinity to certain proteins, leading to modulation of biochemical pathways. The exact mechanism for this specific compound remains under investigation; however, similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Properties

Benzoic acid derivatives have been studied for their anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Analgesic Effects

Some benzoic acid derivatives have been reported to possess analgesic properties. The structure of the compound suggests potential interaction with pain pathways, possibly through inhibition of cyclooxygenase enzymes (COX), which are key players in pain and inflammation signaling.

Case Studies

-

Study on Analgesic Activity :

- A recent study explored the analgesic potential of benzoic acid derivatives, highlighting that compounds with similar thioxomethyl substitutions exhibited significant pain relief in animal models. The results indicated an IC50 value significantly lower than standard analgesics, suggesting enhanced potency.

-

Antimicrobial Efficacy :

- Another study focused on the antimicrobial activity of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that the presence of chlorine atoms in the structure increased the antimicrobial efficacy compared to non-chlorinated analogs.

Research Findings and Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.